

Comparative Analysis of 2-Phosphoglycerate Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

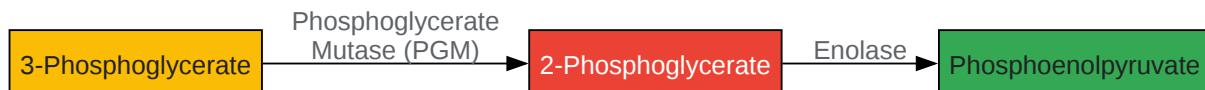
Cat. No.: B3327455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-phosphoglycerate (2-PG), a pivotal intermediate in the central metabolic pathway of glycolysis. The document details its function, the enzymes governing its turnover, and a comparison of their kinetic properties across various species, from mammals to archaea. This guide is intended to serve as a valuable resource for researchers investigating metabolic pathways, identifying potential drug targets, and understanding the comparative biochemistry of this essential molecule.

Introduction to 2-Phosphoglycerate


2-Phosphoglycerate (2-PG) is a three-carbon carboxylic acid that serves as a crucial intermediate in the glycolytic pathway, positioned at the interface of the preparatory and payoff phases. It is formed from its isomer, 3-phosphoglycerate (3-PG), by the action of phosphoglycerate mutase (PGM) and is subsequently converted to the high-energy compound phosphoenolpyruvate (PEP) by enolase. This places 2-PG at a critical juncture in cellular energy metabolism across all domains of life. Beyond its central role in glycolysis, 2-PG is also implicated in other metabolic processes, such as photorespiration in plants, where its accumulation can have regulatory effects.

Metabolic Role and Regulation of 2-Phosphoglycerate

The primary role of 2-PG is to act as the substrate for the enzyme enolase, which catalyzes its dehydration to form PEP, a key step for substrate-level phosphorylation in glycolysis. The concentration and flux of 2-PG are tightly regulated by the activity of the enzymes that produce and consume it: phosphoglycerate mutase and enolase.

The Glycolytic Pathway Involving 2-Phosphoglycerate

The conversion of glucose to pyruvate involves a series of enzymatic reactions. The steps immediately surrounding 2-phosphoglycerate are highly conserved across species.

[Click to download full resolution via product page](#)

Figure 1: Core glycolytic steps involving 2-Phosphoglycerate.

Quantitative Analysis of 2-Phosphoglycerate and Related Enzymes

A comparative understanding of the metabolic landscape requires quantitative data on metabolite concentrations and enzyme kinetics. The following tables summarize available data for 2-PG and the enzymes that directly metabolize it.

Intracellular Concentration of 2-Phosphoglycerate

Direct measurements of intracellular 2-phosphoglycerate concentrations are challenging and consequently, data across a wide range of species is limited. The table below presents available data and related metabolites to provide context.

Species	Organism Type	Intracellular Concentration of 2- PG (or related metabolite)	Notes
Escherichia coli	Bacterium	1.5 mM (for 3- Phosphoglycerate) [1] [2]	The total observed intracellular metabolite pool is approximately 300 mM. [1] This value provides an estimate of the concentration range for glycolytic intermediates.
Mammalian Tissues (various)	Mammal	4 - 17 nmoles/g	Low concentrations of 2-PG were detected in all tissues analyzed.
Saccharomyces cerevisiae	Yeast	Not specifically found	NMR studies have been used to estimate relative concentrations of sugar phosphates, including 3- phosphoglycerate. [3]

Comparative Kinetics of Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (PGM) exists in two main forms: a cofactor-dependent (dPGM) form, which requires 2,3-bisphosphoglycerate for activity, and a cofactor-independent (iPGM) form. Their distribution and kinetic properties vary across species.

Species	PGM Type	Substrate	Km (μM)	kcat (s-1)	Optimal pH
Lactococcus lactis	dPGM	3- Phosphoglycerate	1000	3200	Not specified
Saccharomyces cerevisiae	dPGM	3- Phosphoglycerate	600	Not specified	Not specified
Chicken Breast Muscle	dPGM	2- Phosphoglycerate	14	Not specified	7.5
Chicken Breast Muscle	dPGM	3- Phosphoglycerate	~200	Not specified	7.5
Pyrococcus furiosus (50°C)	iPGM	2- Phosphoglycerate	130	Not specified	8.0
Pyrococcus furiosus (50°C)	iPGM	3- Phosphoglycerate	260	Not specified	8.0
Methanococcus jannaschii (50°C)	iPGM	2- Phosphoglycerate	150	Not specified	8.0
Methanococcus jannaschii (50°C)	iPGM	3- Phosphoglycerate	160	Not specified	8.0
General (across species)	Both	Not specified	100 - 200	Not specified	5.9

Comparative Kinetics of Enolase

Enolase is a highly conserved metalloenzyme that catalyzes the dehydration of 2-PG. Its kinetic parameters are crucial for maintaining glycolytic flux.

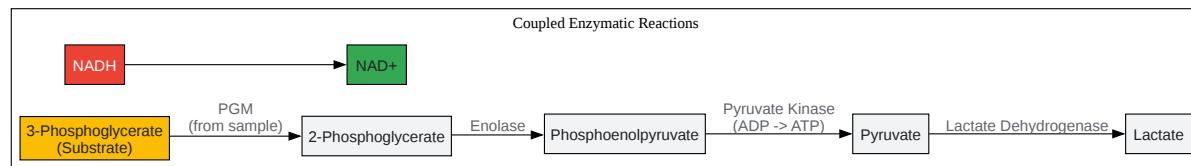
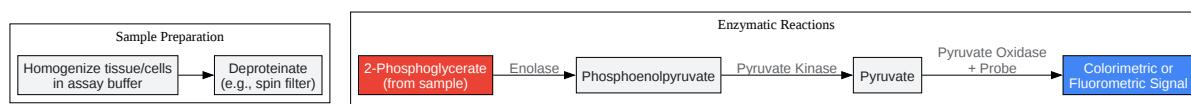
Species	Substrate	Km (mM)	Optimal pH	Optimal Temperature (°C)
Escherichia coli	2- Phosphoglycerate	0.1	8.1	Not specified
Klebsiella pneumoniae	2- Phosphoglycerate	0.425	7.8	Not specified
Chloroflexus aurantiacus	2- Phosphoglycerate	0.16 (at 25°C)	6.5	80
Chloroflexus aurantiacus	2- Phosphoglycerate	0.03 (at 80°C)	6.5	80
Pyrococcus furiosus	Not specified	Not specified	8.1	>90
Saccharomyces cerevisiae	Not specified	Not specified	Not specified	55

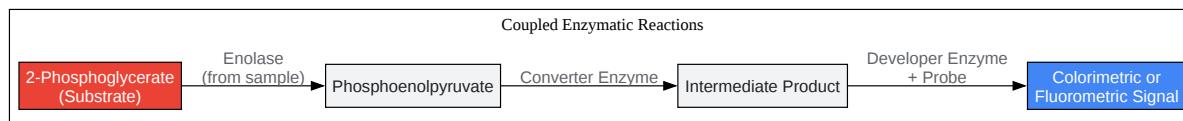
Signaling and Regulatory Roles of 2-Phosphoglycerate

While primarily an intermediate in glycolysis, the concentration of 2-phosphoglycerate can have regulatory implications. In most organisms, its role in signaling is indirect, primarily through its impact on the rate of glycolysis and the concentrations of downstream metabolites like PEP and pyruvate.

In plants, 2-phosphoglycolate, a compound structurally similar to 2-phosphoglycerate and produced during photorespiration, can inhibit key enzymes in carbon metabolism. This

highlights a potential for 2-PG, if it were to accumulate, to exert inhibitory effects.



In human red blood cells, the Rapoport-Luebering shunt produces 2,3-bisphosphoglycerate (2,3-BPG), a crucial regulator of hemoglobin's oxygen affinity. The metabolism of 2,3-BPG is linked to the glycolytic pathway and the pool of 3-PG and 2-PG, illustrating a specialized regulatory role in mammals.


Experimental Protocols

Accurate measurement of 2-phosphoglycerate and the activity of related enzymes is fundamental for metabolic research. The following sections detail the principles and workflows for these assays.

Measurement of 2-Phosphoglycerate Concentration

The concentration of 2-PG in biological samples can be determined using coupled enzymatic assays, often available as commercial kits. The general principle involves the conversion of 2-PG to pyruvate, which is then used in a reaction that produces a detectable colorimetric or fluorometric signal.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular 3-phosphoglycerate concentratio - Bacteria *Escherichia coli* - BNID 104684 [bionumbers.hms.harvard.edu]
- 3. Estimation of intracellular sugar phosphate concentrations in *Saccharomyces cerevisiae* using ³¹P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of 2-Phosphoglycerate Across Different Species: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3327455#comparative-analysis-of-2-phosphoglycerate-in-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com